

comparative study of flavonoids isolated from Psoralea corylifolia

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Compound of Interest

Compound Name: Corylifol B

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A Comparative Analysis of Flavonoids from Psoralea corylifolia

Psoralea corylifolia L., a significant herb in traditional Chinese and Ayurvedic medicine, is a rich source of diverse secondary metabolites.[1][2] Phytochemical investigations have led to the isolation of numerous compounds, including flavonoids, coumarins, and meroterpenes, which are considered its primary bioactive components.[2][3][4] Among these, flavonoids such as isobavachalcone, neobavaisoflavone, and psoralidin, along with structurally related compounds like psoralen and isopsoralen, have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antibacterial effects.[5][6][7][8]

This guide provides a comparative study of the major flavonoids and associated bioactive compounds isolated from Psoralea corylifolia, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid researchers, scientists, and drug development professionals in their investigations.

Data Presentation: Comparative Biological Activities

The biological activities of flavonoids from Psoralea corylifolia have been evaluated in numerous studies. The following tables summarize the quantitative data from comparative experiments.

Table 1: Comparison of Anti-Neuroinflammatory and Neuroprotective Effects

This table compares the ability of seven compounds from *P. corylifolia* to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglia and to protect HT22 hippocampal cells from hydrogen peroxide (H₂O₂)-induced cell death.[9]

Compound	Anti-Neuroinflammatory Activity (% Inhibition of NO Production at 50 μ M)[10]	Neuroprotective Activity (% Cell Viability in H ₂ O ₂ -treated HT22 cells at 25 μ M)[9]
Psoralen	~20%	~60%
Angelicin	~85%	~65%
Neobavaisoflavone	~40%	>90%
Psoralidin	~60%	~75%
Isobavachalcone	~90%	~80%
Bavachinin	Not Significant	~75%
Bakuchiol	>90%	>90%
Carvedilol (Control)	Not Tested	~90%

Table 2: Comparison of Anticancer Activity (IC₅₀ in μ g/mL)

This table presents the half-maximal inhibitory concentration (IC₅₀) of psoralen and isopsoralen on various human cancer cell lines, indicating their cytotoxic potential.[8]

Compound	KB (Oral Squamous Carcinoma)	KBv200 (Multidrug Resistant)	K562 (Chronic Myelogenous Leukemia)	K562/ADM (Multidrug Resistant)
Psoralen	88.1	86.6	24.4	62.6
Isopsoralen	61.9	49.4	49.6	72.0

Table 3: Comparison of Antiplatelet Aggregation Activity

This table shows the inhibitory concentration (IC₅₀) of flavonoids from *P. corylifolia* on rabbit platelet aggregation induced by different agents.[11]

Compound	IC ₅₀ (μM) vs. Arachidonic Acid	IC ₅₀ (μM) vs. Collagen	IC ₅₀ (μM) vs. Platelet Activating Factor
Isobavachalcone	22.8	25.2	26.0
Neobavaisoflavone	28.0	>100	>100
Bavachin	Inactive	Inactive	Inactive

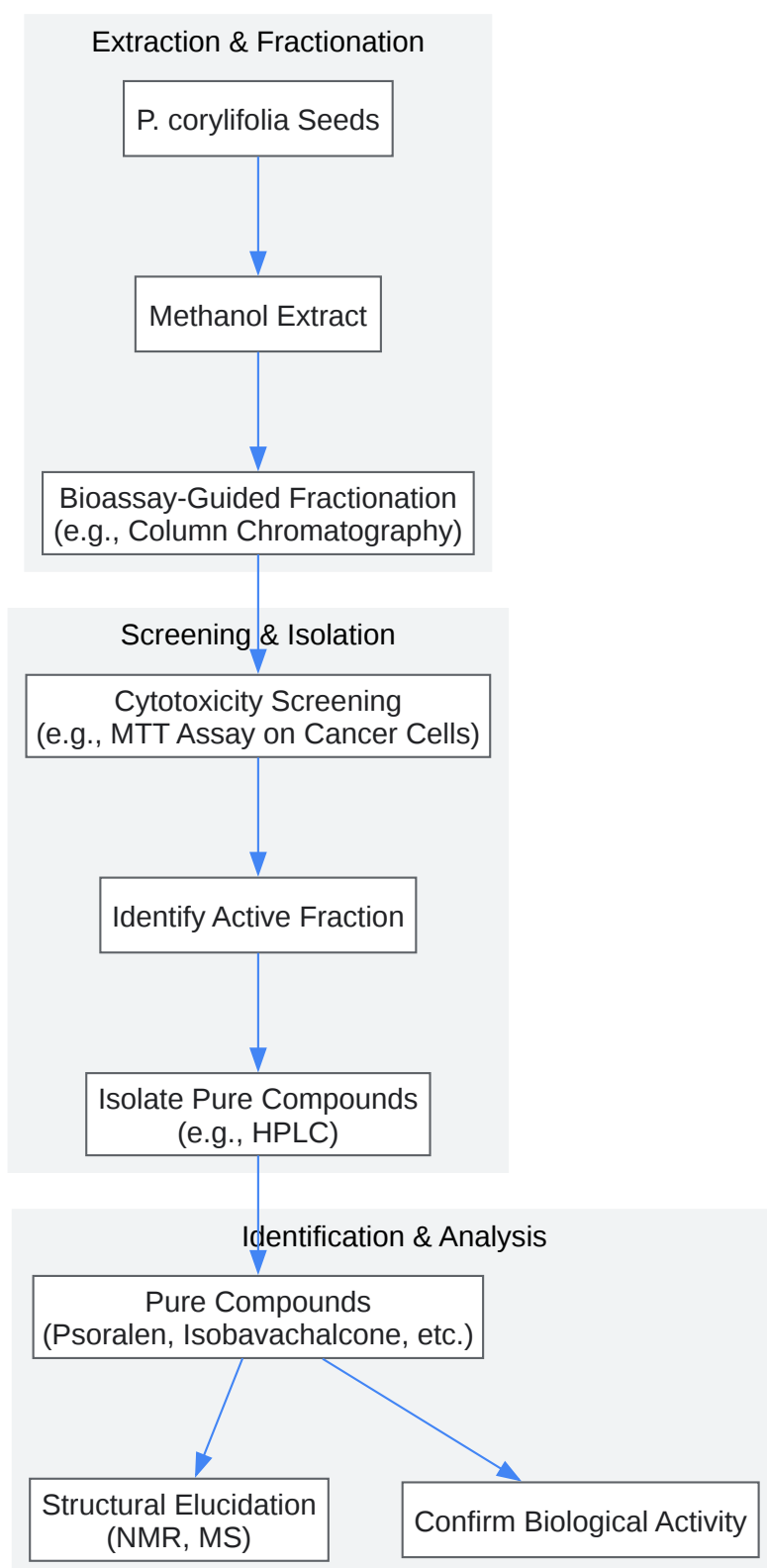
Table 4: Comparison of Antibacterial Activity (MIC in μg/mL)

This table summarizes the Minimum Inhibitory Concentration (MIC) of isobavachalcone against various bacterial strains.[12]

Compound	<i>S. aureus</i> (MSSA)	<i>S. aureus</i> (MRSA)	<i>Mycobacterium tuberculosis</i>	<i>E. coli</i>
Isobavachalcone	1.56	3.12	64	>400

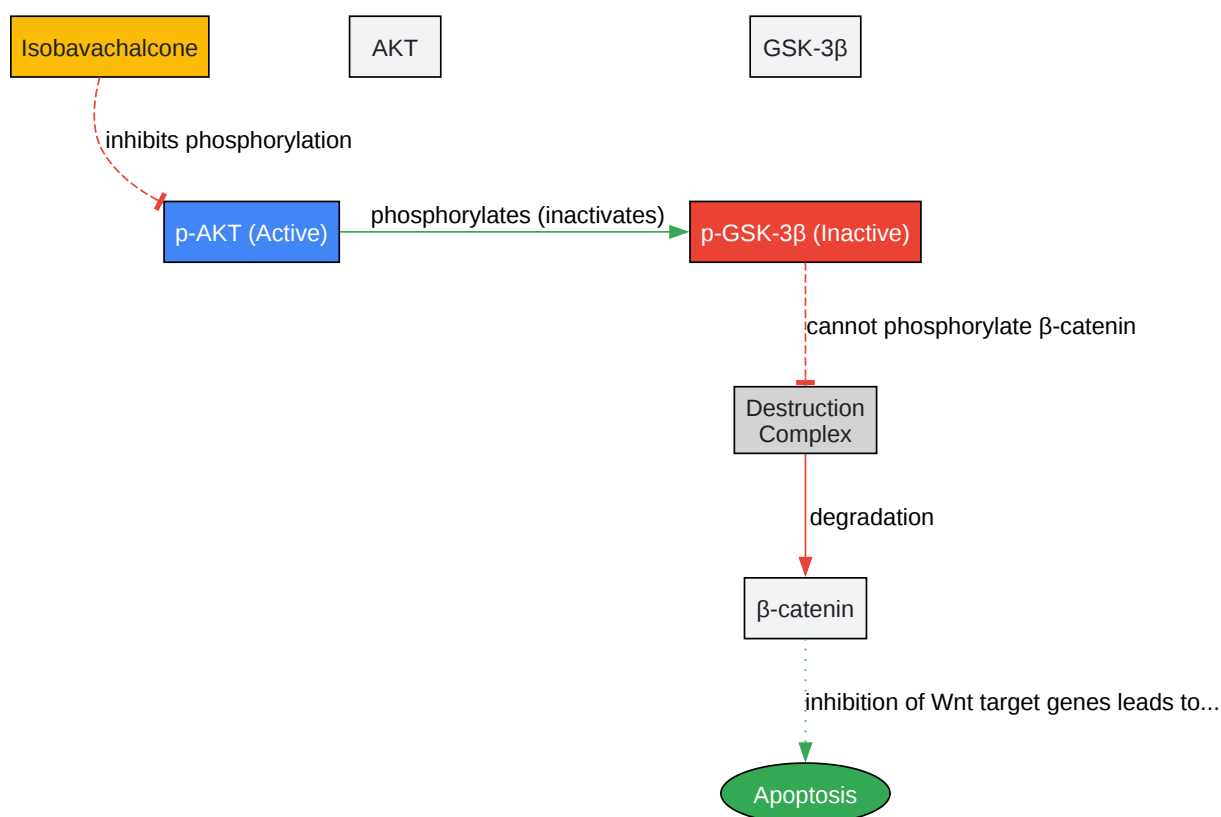
Mandatory Visualization

Diagrams created using Graphviz visualize a typical experimental workflow and key signaling pathways modulated by these flavonoids.



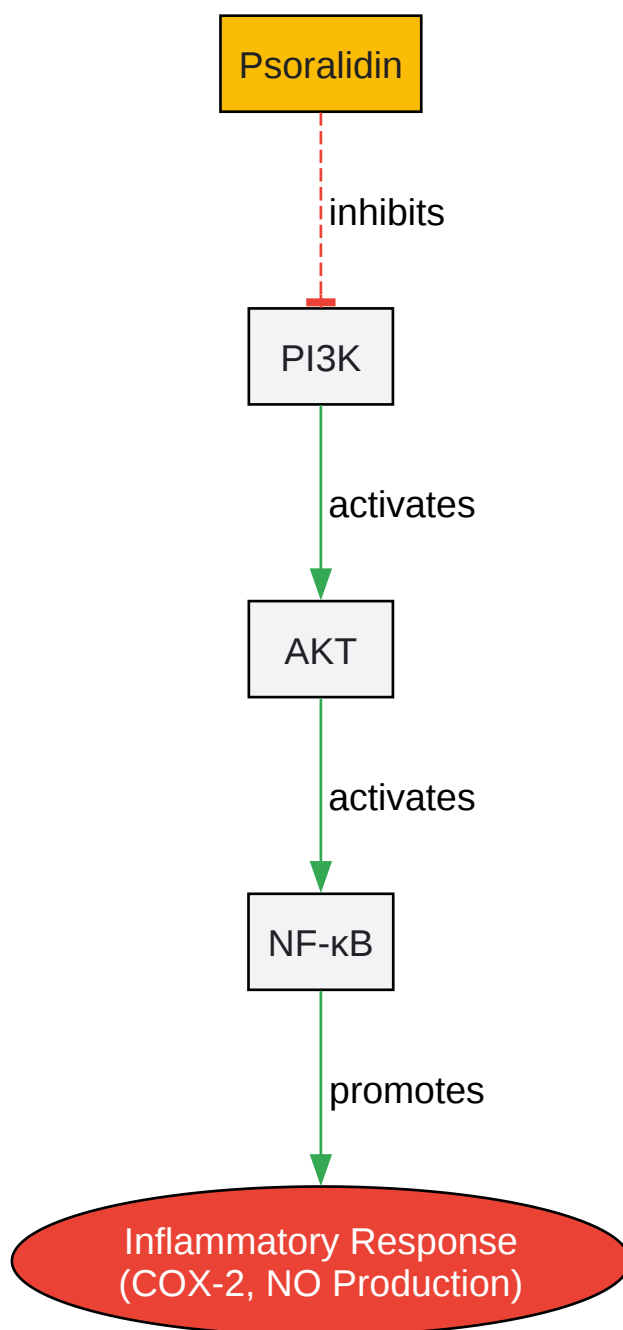
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Caption: Bioassay-guided workflow for isolating active compounds.



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Caption: Isobavachalcone induces apoptosis via the AKT/GSK-3β/β-catenin pathway.[13]



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Caption: Psoralidin exerts anti-inflammatory effects by inhibiting the PI3K/Akt pathway.[14]

Experimental Protocols

Detailed methodologies are provided for key experiments cited in this guide.

Neuroprotective Activity Assay (H₂O₂-Induced Cell Death)

- Cell Line: HT22 immortalized mouse hippocampal cells.[\[9\]](#)
- Methodology:
 - HT22 cells are seeded in 96-well plates and cultured for 24 hours.
 - Cells are pre-treated with various concentrations of the test flavonoids (e.g., 6.25, 12.5, 25 µM) for 1 hour.[\[9\]](#)
 - Hydrogen peroxide (H₂O₂) is added to the wells (final concentration 250 µM) to induce oxidative stress and cell death, excluding the control group.[\[9\]](#)
 - After a 6-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar MTS/MTT assay.[\[9\]](#)
 - The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage relative to the untreated control cells.[\[9\]](#)

Anti-Neuroinflammatory Assay (LPS-Induced NO Production)

- Cell Line: BV-2 immortalized murine microglia cells.[\[10\]](#)
- Methodology:
 - BV-2 cells are plated in 96-well plates and incubated for 24 hours.
 - The cells are then treated with the test flavonoids at various concentrations (e.g., 12.5, 25, 50 µM).[\[10\]](#)
 - After 1 hour of pre-treatment, lipopolysaccharide (LPS) is added (final concentration 100 ng/mL) to all wells except the control group to induce an inflammatory response.[\[10\]](#)
 - The plates are incubated for an additional 24 hours.

- The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at 540 nm, and the percentage of NO production inhibition is calculated relative to the LPS-only treated group.[10]

Cytotoxicity Assay (MTT Assay)

- Cell Lines: KB, KBv200, K562, and K562/ADM human cancer cells.[8]
- Methodology:
 - Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
 - The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., psoralen, isopsoralen).
 - Cells are incubated for a specified period (e.g., 48 or 72 hours).[8]
 - After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.
 - The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a specific wavelength (e.g., 570 nm), and the IC₅₀ value is calculated from the dose-response curve.[8]

Antiplatelet Aggregation Assay

- Source: Platelet-rich plasma (PRP) from rabbit blood.[11]
- Methodology:
 - Rabbit blood is collected and centrifuged at a low speed to obtain platelet-rich plasma (PRP).

- The PRP is pre-incubated with a test flavonoid or vehicle (control) for a few minutes at 37°C in an aggregometer.
- An aggregating agent (e.g., arachidonic acid, collagen, or platelet-activating factor) is added to induce platelet aggregation.[11]
- The change in light transmittance through the PRP suspension is recorded over time. Aggregation is quantified as the maximum percentage change in light transmittance.
- The concentration of the test compound that inhibits 50% of the aggregation (IC₅₀) is determined.[11]

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